![molecular formula C17H20N2O3S B7592550 2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers.
Mecanismo De Acción
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide acts as an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling. By inhibiting BTK, this compound disrupts the survival and proliferation of cancer cells, leading to their death. This compound also has an immunomodulatory effect, enhancing the activity of immune cells such as T-cells and natural killer cells, which can further contribute to the anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to have low toxicity and good tolerability in preclinical studies. In terms of physiological effects, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide is its potent anti-cancer activity, which has been demonstrated in a variety of preclinical models. Another advantage is its ability to enhance the efficacy of other cancer therapies, which can potentially lead to better treatment outcomes. However, a limitation of this compound is that its mechanism of action is not fully understood, which may hinder its clinical development. Another limitation is the need for further research to determine the optimal dosing and treatment regimen for this compound.
Direcciones Futuras
There are several potential future directions for the development of 2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide. One direction is the exploration of its use in combination with other cancer therapies, such as immune checkpoint inhibitors, to further enhance its anti-cancer effects. Another direction is the investigation of its use in the treatment of other diseases, such as autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of this compound, which can potentially lead to the development of more effective cancer therapies.
Métodos De Síntesis
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide is synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 3-bromobutane, followed by the reaction of the resulting product with thiophene-2,4-dicarboxylic acid. The final product is obtained through the process of purification and isolation.
Aplicaciones Científicas De Investigación
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide has been extensively studied for its potential therapeutic effects in various types of cancers, including lymphomas, leukemias, and solid tumors. Preclinical studies have shown that this compound has a potent inhibitory effect on the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11(12-3-5-14(22-2)6-4-12)7-8-19-17(21)15-9-13(10-23-15)16(18)20/h3-6,9-11H,7-8H2,1-2H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPWJOMFMUAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=CC(=CS1)C(=O)N)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
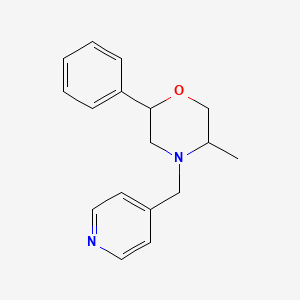
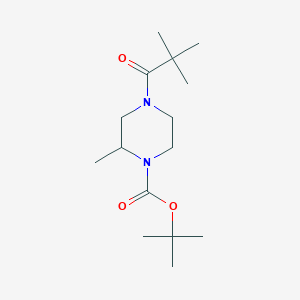
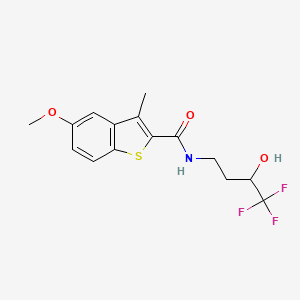
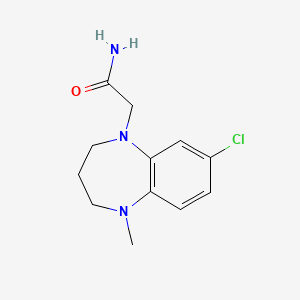
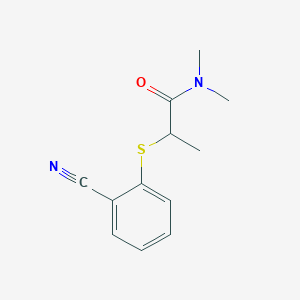
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)



